molecular formula C26H23ClN2O3 B11141384 4-[4-(3-Chloro-phenyl)-piperazin-1-ylmethyl]-6-hydroxy-7-phenyl-chromen-2-one

4-[4-(3-Chloro-phenyl)-piperazin-1-ylmethyl]-6-hydroxy-7-phenyl-chromen-2-one

Cat. No.: B11141384
M. Wt: 446.9 g/mol
InChI Key: YWBRTMOQSYWZLU-UHFFFAOYSA-N
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Description

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group, a hydroxy group at the 6th position, and a phenyl group at the 7th position of the chromen-2-one core. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a suitable aromatic compound to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and chromatographic methods to isolate the final product. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while nucleophilic substitution on the piperazine ring could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For instance, it could interact with G-protein coupled receptors or ion channels, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one is unique due to its specific combination of functional groups and structural features. The presence of the chromen-2-one core, combined with the piperazine ring and various substituents, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C26H23ClN2O3

Molecular Weight

446.9 g/mol

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one

InChI

InChI=1S/C26H23ClN2O3/c27-20-7-4-8-21(14-20)29-11-9-28(10-12-29)17-19-13-26(31)32-25-16-22(24(30)15-23(19)25)18-5-2-1-3-6-18/h1-8,13-16,30H,9-12,17H2

InChI Key

YWBRTMOQSYWZLU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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